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Compound of Interest

Compound Name: JNJ-39758979 dihydrochloride

Cat. No.: B608215 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-39758979 dihydrochloride is a potent and selective antagonist of the histamine H4

receptor (H4R).[1][2][3] This receptor is a key player in inflammatory and pruritic responses,

making it a compelling target for therapeutic intervention in a range of allergic and immune-

mediated disorders.[1][3] Preclinical research has extensively profiled JNJ-39758979,

demonstrating its efficacy in various in vitro and in vivo models of disease. This technical guide

provides a comprehensive overview of the preclinical data and experimental methodologies

associated with JNJ-39758979, intended to support further research and development efforts in

this area.
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Parameter Value Species Reference

Mechanism of Action

Histamine H4

Receptor (H4R)

Antagonist

- [1][2][3]

Chemical Name

(R)-4-(3-amino-

pyrrolidin-1-yl)-6-

isopropyl-pyrimidin-2-

ylamine

dihydrochloride

- [2]

Quantitative Preclinical Data
In Vitro Receptor Binding Affinity and Selectivity
JNJ-39758979 exhibits high affinity for the histamine H4 receptor across multiple species and

demonstrates significant selectivity over other histamine receptor subtypes.

Receptor Kᵢ (nM) Species Reference

Histamine H4

Receptor
12.5 ± 2.6 Human [1][2]

5.3 Mouse [4]

25 Monkey [4]

Histamine H1

Receptor
>1,000 Human [5]

Histamine H2

Receptor
>1,000 Human [5]

Histamine H3

Receptor
1,043 Human [5]

In Vitro Functional Activity
The antagonistic activity of JNJ-39758979 has been quantified in cell-based functional assays.
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Assay IC₅₀ (nM) Cell Type Species Reference

Histamine-

induced

Chemotaxis

8

Mouse bone

marrow-derived

mast cells

Mouse [5]

Preclinical Pharmacokinetics
Pharmacokinetic profiling of JNJ-39758979 has been conducted in both mice and humans.

Species
Dose &
Route

t½ (hours) Cₘₐₓ (µM)
Bioavailabil
ity (%)

Reference

Mouse
20 mg/kg,

p.o.
4.7 - - [3]

Human
Single oral

dose
124-157 - - [1][2][6]

Key Preclinical Signaling Pathways and
Experimental Workflows
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily signals

through the Gαi/o subunit. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. JNJ-39758979, as a

competitive antagonist, blocks the binding of histamine to the H4 receptor, thereby preventing

this downstream signaling cascade.
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Histamine H4 Receptor Signaling Pathway Antagonized by JNJ-39758979.

Experimental Workflow: In Vitro Chemotaxis Assay
This workflow outlines a typical protocol to assess the inhibitory effect of JNJ-39758979 on

histamine-induced cell migration.
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Workflow for an In Vitro Chemotaxis Assay.

Experimental Workflow: Ovalbumin-Induced Asthma
Model
This diagram illustrates the key steps in a common preclinical model of allergic asthma used to

evaluate the efficacy of JNJ-39758979.
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Sensitization Phase:
Administer Ovalbumin (OVA)

with adjuvant (e.g., Alum)
to mice (e.g., BALB/c)

Challenge Phase:
Expose sensitized mice to

aerosolized OVA

Treatment:
Administer JNJ-39758979

(e.g., p.o.) before or
during the challenge phase

Assessment of Airway Inflammation:
- Bronchoalveolar lavage (BAL)

  fluid analysis (cell counts)
- Lung histology

Assessment of Airway Hyperresponsiveness:
- Measure airway resistance in

  response to methacholine

Data Analysis:
Compare treatment groups

to vehicle control

Click to download full resolution via product page

Workflow for an Ovalbumin-Induced Asthma Mouse Model.

Detailed Experimental Protocols
Receptor Binding Assay (Competitive Radioligand
Binding)

Objective: To determine the binding affinity (Kᵢ) of JNJ-39758979 for the histamine H4

receptor.

Materials:
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Cell membranes prepared from a cell line stably expressing the recombinant human,

mouse, or monkey histamine H4 receptor.

Radioligand (e.g., [³H]-Histamine or another suitable H4R-specific radioligand).

JNJ-39758979 dihydrochloride.

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Scintillation cocktail and a scintillation counter.

Procedure:

Prepare serial dilutions of JNJ-39758979.

In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration

(typically at or below its Kₔ), and varying concentrations of JNJ-39758979 or vehicle.

Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate

bound from free radioligand.

Wash the filters with ice-cold binding buffer.

Measure the radioactivity retained on the filters using a scintillation counter.

Determine non-specific binding in the presence of a high concentration of a non-labeled

H4R ligand.

Calculate the specific binding at each concentration of JNJ-39758979 and determine the

IC₅₀ value (the concentration of JNJ-39758979 that inhibits 50% of specific radioligand

binding).

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay
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Objective: To assess the functional antagonist activity of JNJ-39758979 by measuring its

ability to block histamine-induced inhibition of cAMP production.

Materials:

A cell line co-expressing the histamine H4 receptor and a cAMP-responsive reporter

system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.

Histamine.

JNJ-39758979 dihydrochloride.

Forskolin (an adenylyl cyclase activator, used to stimulate basal cAMP levels).

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

Culture the cells in appropriate multi-well plates.

Pre-incubate the cells with varying concentrations of JNJ-39758979 or vehicle for a

defined period (e.g., 30 minutes).

Stimulate the cells with a fixed concentration of histamine (typically the EC₈₀) in the

presence of forskolin.

Incubate for a specified time to allow for changes in intracellular cAMP levels.

Lyse the cells and measure the intracellular cAMP concentration according to the

manufacturer's protocol for the chosen detection kit.

Generate a dose-response curve for JNJ-39758979 and calculate its IC₅₀ value for the

inhibition of the histamine response.

In Vivo Ovalbumin-Induced Allergic Asthma Model
Objective: To evaluate the in vivo efficacy of JNJ-39758979 in a mouse model of allergic

airway inflammation.
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Animals: BALB/c mice are commonly used for this model.

Procedure:

Sensitization: On days 0 and 14, sensitize the mice by intraperitoneal injection of

ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (Alum).

Treatment: Administer JNJ-39758979 (e.g., 0.2 to 20 mg/kg) or vehicle orally once or twice

daily, starting before the challenge phase.[5]

Challenge: On specific days following the last sensitization (e.g., days 28, 29, and 30),

challenge the mice with an aerosol of OVA for a defined period (e.g., 20-30 minutes).

Endpoint Analysis (typically 24-48 hours after the final challenge):

Bronchoalveolar Lavage (BAL): Collect BAL fluid and perform total and differential cell

counts to quantify inflammatory cell influx (particularly eosinophils).

Lung Histology: Perfuse and fix the lungs for histological analysis to assess

inflammation and mucus production.

Airway Hyperresponsiveness (AHR): Measure changes in lung function in response to

increasing concentrations of a bronchoconstrictor like methacholine.

In Vivo FITC-Induced Contact Hypersensitivity Model
Objective: To assess the efficacy of JNJ-39758979 in a Th2-dependent model of skin

inflammation.

Animals: BALB/c mice are typically used.

Procedure:

Sensitization: Apply fluorescein isothiocyanate (FITC) solution to the shaved abdomen of

the mice.

Challenge: After a set number of days (e.g., 5-7 days), challenge the mice by applying

FITC solution to one ear. The contralateral ear receives the vehicle as a control.
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Treatment: Administer JNJ-39758979 (e.g., 20 mg/kg) or vehicle orally prior to the

challenge.[5]

Endpoint Analysis (typically 24 hours after challenge):

Ear Swelling: Measure the thickness of both ears using a caliper. The difference in

thickness between the FITC-treated and vehicle-treated ears represents the

inflammatory edema.

Histology: Collect ear tissue for histological analysis to assess cellular infiltration (e.g.,

eosinophils and mast cells).

Cytokine Analysis: Homogenize ear tissue to measure the levels of pro-inflammatory

cytokines and chemokines.

Conclusion
JNJ-39758979 dihydrochloride has been extensively characterized in preclinical studies as a

potent and selective histamine H4 receptor antagonist. The data summarized in this guide,

along with the detailed experimental protocols, highlight its potential as a therapeutic agent for

allergic and inflammatory conditions. The provided workflows and signaling pathway diagrams

offer a clear visual representation of its mechanism of action and the experimental designs

used to evaluate its efficacy. This information serves as a valuable resource for researchers

and drug development professionals continuing to explore the therapeutic potential of H4R

antagonism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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